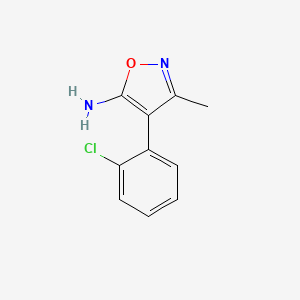

4-(2-Chlorophenyl)-3-methylisoxazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6-9(10(12)14-13-6)7-4-2-3-5-8(7)11/h2-5H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCPSBUORKBJGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586241 |

Source

|

| Record name | 4-(2-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924871-30-7 |

Source

|

| Record name | 4-(2-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(2-Chlorophenyl)-3-methylisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[1][2] Specifically, 3,4,5-trisubstituted isoxazoles are of significant interest due to their diverse biological activities, which include potential anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This technical guide provides an in-depth exploration of the synthesis and characterization of a key isoxazole derivative, 4-(2-Chlorophenyl)-3-methylisoxazol-5-amine. The methodologies detailed herein are designed to be robust and reproducible, offering valuable insights for researchers engaged in drug discovery and development. This document will elucidate the synthetic pathway, purification strategies, and comprehensive characterization of the target compound, underpinned by established chemical principles and supported by spectral data analysis.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic properties that are conducive to a variety of non-covalent interactions with biological targets.[1] The inherent stability and synthetic tractability of the isoxazole ring have made it a cornerstone in the design of novel therapeutic agents.[2][3] The subject of this guide, this compound, incorporates several key pharmacophoric features: a substituted phenyl ring, a methyl group, and a primary amine, all of which can be systematically modified to explore structure-activity relationships (SAR).

The strategic placement of a 2-chlorophenyl group at the 4-position introduces a halogen bond donor and steric bulk, which can significantly influence binding affinity and selectivity for target proteins. The methyl group at the 3-position can impact metabolic stability and lipophilicity. Finally, the 5-amino group serves as a crucial handle for further chemical elaboration, allowing for the construction of diverse compound libraries.

Strategic Synthesis of this compound

The synthesis of 3,4-disubstituted isoxazoles can be approached through various synthetic routes. A common and effective strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an enamine.[5][6][7] This approach offers high regioselectivity and generally proceeds under mild conditions.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards two key precursors: 2-chlorobenzaldehyde and acetoacetonitrile. The synthesis will proceed through the formation of an enamine intermediate from acetoacetonitrile, which then undergoes a cycloaddition with a nitrile oxide generated in situ from an appropriate precursor.

Experimental Protocol: A Step-by-Step Guide

Materials:

-

2-Chlorobenzaldehyde

-

Acetoacetonitrile

-

Hydroxylamine hydrochloride

-

Triethylamine

-

A suitable solvent (e.g., ethanol, tetrahydrofuran)

-

Standard laboratory glassware and equipment

Step 1: Formation of the α,β-Unsaturated Nitrile

The initial step involves a Knoevenagel condensation between 2-chlorobenzaldehyde and acetoacetonitrile. This reaction is typically base-catalyzed, with a mild base such as triethylamine being sufficient to promote the reaction.

-

In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) and acetoacetonitrile (1 equivalent) in ethanol.

-

Add triethylamine (1.2 equivalents) dropwise to the stirring solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the α-(2-chlorobenzylidene)acetoacetonitrile intermediate.

Step 2: Cyclization to the Isoxazole Ring

The purified intermediate is then reacted with hydroxylamine to form the isoxazole ring. This step involves the nucleophilic attack of hydroxylamine on the nitrile group, followed by intramolecular cyclization and dehydration.

-

Dissolve the α-(2-chlorobenzylidene)acetoacetonitrile (1 equivalent) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents) in water.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the crude this compound.

Step 3: Purification of the Final Product

Recrystallization is a highly effective method for purifying the final compound.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration and dry them under vacuum.

Caption: Synthetic workflow for this compound.

Comprehensive Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3400-3250 (two bands for primary amine) |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aliphatic) | 3000-2850 |

| C=N Stretch (isoxazole) | 1650-1550 |

| C=C Stretch (aromatic) | 1600-1450 |

| C-Cl Stretch | 800-600 |

Characteristic IR absorptions for isoxazole rings include bands for C=N stretching around 1612-1643 cm⁻¹ and N-O stretching in the range of 1110-1168 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed structure of the molecule.

¹H NMR (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.2 | Multiplet | 4H | Aromatic protons (2-chlorophenyl group) |

| ~4.5 | Broad Singlet | 2H | -NH₂ protons |

| ~2.3 | Singlet | 3H | -CH₃ protons |

¹³C NMR (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~160-170 | C5 (attached to -NH₂) |

| ~155-165 | C3 (attached to -CH₃) |

| ~130-140 | Quaternary aromatic carbons |

| ~125-130 | CH aromatic carbons |

| ~100-110 | C4 (attached to phenyl group) |

| ~10-15 | -CH₃ carbon |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): For C₁₀H₉ClN₂O, the expected monoisotopic mass is approximately 208.04 g/mol .[9] The mass spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be used. The purity is determined by the area percentage of the main peak in the chromatogram.

Melting Point: The melting point is a physical constant that can be used to assess the purity of a crystalline solid. A sharp melting point range indicates a high degree of purity.

Caption: Workflow for the characterization of the synthesized compound.

Conclusion and Future Perspectives

This technical guide has outlined a reliable and well-established methodology for the synthesis and comprehensive characterization of this compound. The presented protocols are designed to be accessible to researchers with a foundational knowledge of organic synthesis and analytical chemistry. The successful synthesis and purification of this compound provide a valuable building block for the development of novel isoxazole-based drug candidates.

Future work could involve the derivatization of the 5-amino group to generate a library of amides, sulfonamides, or other functionalized analogs. These new compounds could then be screened for a variety of biological activities, contributing to the ongoing efforts in the discovery of new and effective therapeutic agents. The principles and techniques described in this guide serve as a solid foundation for such future endeavors.

References

-

Scilit. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Retrieved from [Link]

-

Jia, Q. F., et al. (2013). Synthesis of 3,4-disubsituted isoxazoles via enamine [3+2] cycloaddition. Synlett, 24(1), 79-84. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). IR and NMR spectrum of isoxazole 2k. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Retrieved from [Link]

-

Hassan, A. A., & Hussein, A. H. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Chemistry and Materials Research, 12(1), 6-11. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

-

Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. Open Access archive. Retrieved from [Link]

-

Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Reactions, 5(3), 398-410. [Link]

-

Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. "Advances in isoxazole chemistry and their role in drug discovery" by Glanish Jude Martis and Santosh L. Gaonkar [impressions.manipal.edu]

- 4. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]

- 5. scilit.com [scilit.com]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide on the Physicochemical Properties of Substituted 5-Amino-Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-amino-isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its biological activity is intimately linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive exploration of the key physicochemical characteristics of substituted 5-amino-isoxazole derivatives, including lipophilicity, acidity/basicity, solubility, and solid-state properties. By delving into the experimental and computational methodologies for their determination, this document serves as an in-depth resource for optimizing these properties in the pursuit of novel drug candidates.

Introduction: The Significance of the 5-Amino-Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][5][6] The 5-amino-isoxazole moiety, in particular, offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it a valuable component in designing molecules that can effectively interact with biological targets.[1]

The journey of a drug molecule from administration to its site of action is a complex process dictated by its physicochemical properties.[7][8][9] These properties, such as a compound's ability to cross lipid membranes (lipophilicity), its ionization state in different physiological compartments (pKa), and its ability to dissolve in aqueous media (solubility), are critical determinants of its overall efficacy and safety.[8][10][11] Therefore, a thorough understanding and strategic modulation of these characteristics are paramount in modern drug discovery.

Fundamental Physicochemical Properties and Their Modulation

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in drug design.[12][13] It is a key factor influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[14]

-

Importance in Drug Design (ADME): A compound's lipophilicity governs its ability to traverse biological membranes, such as the intestinal wall and the blood-brain barrier.[12][13] An optimal LogP value, typically between 1 and 5 for oral drugs, is often sought to balance membrane permeability with aqueous solubility.[12]

-

Experimental Determination: The "shake-flask" method is the traditional approach for measuring the partition coefficient (LogP), which quantifies the distribution of a compound between octanol and water.[14] High-performance liquid chromatography (HPLC) offers a faster, more automated alternative for determining LogP values.[14][15] For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH, often physiological pH 7.4, to account for the contribution of both the ionized and non-ionized forms.[13]

-

Computational Prediction: Various software programs are available to calculate LogP values (cLogP) based on the compound's structure. These computational models are valuable for virtual screening and prioritizing compounds for synthesis.[14]

-

Impact of Substituents: The lipophilicity of 5-amino-isoxazole derivatives can be fine-tuned by the introduction of different substituents. For instance, the addition of alkyl or aryl groups generally increases lipophilicity, while the incorporation of polar functional groups like hydroxyl or carboxyl groups decreases it.

Table 1: General Effect of Substituents on Lipophilicity

| Substituent Type | Example | General Effect on LogP |

| Alkyl Chains | -CH3, -C2H5 | Increase |

| Halogens | -F, -Cl, -Br | Increase |

| Aromatic Rings | Phenyl, Pyridyl | Significant Increase |

| Hydroxyl Groups | -OH | Decrease |

| Carboxylic Acids | -COOH | Significant Decrease |

| Amines | -NH2, -NR2 | Decrease (pH-dependent) |

Acidity and Basicity (pKa)

The pKa value represents the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[16] For 5-amino-isoxazole derivatives, both the amino group and the isoxazole ring itself can exhibit acidic or basic properties.

-

The Amphoteric Nature of 5-Amino-Isoxazoles: The 5-amino group is basic and will be protonated at acidic pH values. The isoxazole ring, while generally weakly basic, can also be protonated under strongly acidic conditions. The nature of substituents on the ring can influence the pKa of both the amino group and the ring nitrogens.

-

Experimental Measurement: Potentiometric titration is a classic and reliable method for pKa determination.[16][17][18] This technique involves titrating a solution of the compound with a standard acid or base and monitoring the pH.[16][18] UV-Vis spectroscopy and high-performance liquid chromatography (HPLC) can also be employed, particularly for compounds with low aqueous solubility.[16][17][19]

-

Computational pKa Prediction: Several computational tools can predict pKa values based on the molecule's structure. These predictions are useful in the early stages of drug design to estimate the ionization state of a compound at physiological pH.[17]

-

Structure-pKa Relationships: Electron-withdrawing groups attached to the isoxazole ring will decrease the basicity of the 5-amino group (lower pKa of the conjugate acid), while electron-donating groups will increase its basicity.

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.[8][20][21] Poorly soluble compounds often exhibit low bioavailability and can be challenging to formulate.[8][21][22]

-

Thermodynamic vs. Kinetic Solubility: Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[21][23] Kinetic solubility, on the other hand, is determined by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer, with precipitation being monitored over a shorter time frame.[20][21][23][24] Kinetic solubility is often used in high-throughput screening during early drug discovery.[21][23]

-

Experimental Protocols for Solubility Assessment: The shake-flask method is the gold standard for determining thermodynamic solubility.[23] For kinetic solubility, methods like nephelometry (light scattering) and direct UV analysis after filtration are commonly used.[20][24]

-

Influence of Crystal Packing and Polymorphism: The solid-state properties of a compound, including its crystal lattice energy and polymorphism, can significantly impact its solubility. Different crystalline forms (polymorphs) of the same compound can have different solubilities.

-

Strategies for Solubility Enhancement: Strategies to improve the solubility of poorly soluble 5-amino-isoxazole derivatives include salt formation (for ionizable compounds), co-solvency, and the use of amorphous dispersions.

Melting Point and Crystal Structure

The melting point and crystal structure provide valuable information about a compound's purity, stability, and intermolecular interactions.

-

Differential Scanning Calorimetry (DSC) for Melting Point Determination: DSC is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature.[25][26] It provides a precise determination of the melting point and can also be used to study polymorphism.[25]

-

Single-Crystal X-ray Diffraction for Structural Elucidation: X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a crystalline compound.[27][28] This information is invaluable for understanding structure-activity relationships and for guiding rational drug design.[27][28]

-

The Role of Intermolecular Interactions: The crystal packing of 5-amino-isoxazole derivatives is influenced by intermolecular interactions such as hydrogen bonding (involving the amino group and isoxazole nitrogens) and π-π stacking (between aromatic rings). These interactions affect the compound's melting point and solubility.

Structure-Property Relationships (SPR)

A systematic analysis of how different substituents on the 5-amino-isoxazole core affect its physicochemical properties is crucial for lead optimization.

-

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models are mathematical equations that correlate the structural features of a series of compounds with their physicochemical properties.[29][30][31] These models can be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of compounds with improved ADME profiles.[29][30][31][32][33]

Experimental and Computational Workflow Integration

An efficient drug discovery program integrates both experimental measurements and computational predictions to characterize and optimize the physicochemical properties of new chemical entities.

Diagram 1: Integrated Workflow for Physicochemical Profiling

Caption: A workflow for characterizing new derivatives.

Conclusion and Future Perspectives

A deep understanding and proactive management of the physicochemical properties of substituted 5-amino-isoxazole derivatives are essential for the successful development of new drugs. The integration of computational predictions with robust experimental methodologies allows for a more efficient and rational approach to drug design. Future advancements in predictive algorithms and high-throughput experimental techniques will continue to refine the process of optimizing these critical molecular characteristics, ultimately leading to the discovery of safer and more effective medicines.

References

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. PubMed. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Bulgarian Chemical Communications. [Link]

-

What are the physicochemical properties of drug? - LookChem. LookChem. [Link]

-

In Vitro Solubility Assays in Drug Discovery. Ingenta Connect. [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. MDPI. [Link]

-

In vitro solubility assays in drug discovery. PubMed. [Link]

-

Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. ResearchGate. [Link]

-

Aqueous Solubility Assays. Creative Bioarray. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

-

Physicochemical properties of drug: Significance and symbolism. Wisdom Library. [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Determination of pKa Values by Liquid Chromatography. LCGC North America. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]

-

(PDF) Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. ResearchGate. [Link]

-

Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. PubMed. [Link]

-

pKa and log p determination. SlideShare. [Link]

-

pKa Value Determination Guidance 2024. PharmaeliX. [Link]

-

XRD/DSC Analysis. CD Formulation. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. ResearchGate. [Link]

-

Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry. [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link]

-

Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Material Analysis: Combined XRD-DSC for Pharmaceuticals. YouTube. [Link]

-

5-Aminoisoxazole. PubChem. [Link]

-

5-Amino-1,2-oxazole-4-carbonitrile. PubChem. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. Manipal Research Portal. [Link]

-

The Physico‐Chemical Properties of Isoxazole and its Derivatives. ResearchGate. [Link]

-

5-Amino-3-(5-pyrimidinyl)isoxazole. PubChem. [Link]

-

X-ray crystallography in drug discovery. PubMed. [Link]

-

Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

-

X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 3. ijpca.org [ijpca.org]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are the physicochemical properties of drug? [lookchem.com]

- 9. fiveable.me [fiveable.me]

- 10. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 11. Physicochemical properties of drug: Significance and symbolism [wisdomlib.org]

- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 13. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 14. acdlabs.com [acdlabs.com]

- 15. longdom.org [longdom.org]

- 16. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. academic.oup.com [academic.oup.com]

- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

- 23. Aqueous Solubility Assay - Enamine [enamine.net]

- 24. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 25. XRD/DSC Analysis - CD Formulation [formulationbio.com]

- 26. youtube.com [youtube.com]

- 27. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. migrationletters.com [migrationletters.com]

- 29. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. semanticscholar.org [semanticscholar.org]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Mechanism of Action for Isoxazole-Based Compounds

Preamble: The Isoxazole Scaffold - A Privileged Structure in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are not mere synthetic curiosities but are integral components of numerous clinically approved pharmaceuticals, including the anti-inflammatory drug Valdecoxib, the antibiotic Cloxacillin, and the antirheumatic agent Leflunomide.[2][4][5][6] The widespread success of this scaffold stems from its versatile chemical properties and its ability to engage in a variety of non-covalent interactions with biological macromolecules.[7] Isoxazole-based compounds exhibit a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and analgesic effects.[1][2][4][8][9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the mechanism of action (MoA) of novel isoxazole-based compounds. Moving beyond a simple listing of techniques, we will explore the strategic rationale behind experimental design, ensuring a self-validating and robust investigative workflow. Our approach is grounded in the principle that a thorough understanding of MoA is not an academic exercise but a critical prerequisite for optimizing drug efficacy, predicting potential side effects, and ultimately, achieving clinical success.[10]

Chapter 1: The Core Strategy - A Phased Approach to MoA Deconvolution

Determining the precise molecular mechanism by which a compound exerts its biological effect is a multi-stage process.[11] It begins with the identification of the direct molecular target and culminates in a comprehensive understanding of the downstream cellular and physiological consequences of that interaction. The following workflow provides a logical and iterative path for this investigation.

Caption: A phased workflow for elucidating the Mechanism of Action.

Chapter 2: Target Identification - Finding the Molecular Handshake

The foundational step in any MoA investigation is identifying the direct molecular target(s).[12] Without a confirmed target, all subsequent efforts are speculative. Modern approaches are broadly categorized into affinity-based and label-free methods.[10][13]

Affinity-Based Pull-Down Methods

Causality: These techniques operate on a simple, powerful principle: using the isoxazole compound itself as a "bait" to fish out its binding partners from a complex mixture of proteins, such as a cell lysate.[10] This provides a direct physical link between the compound and its potential target.

Workflow: Isoxazole-Biotin Conjugate Pull-Down

Caption: Workflow for an affinity-based pull-down experiment.

Experimental Protocol: Affinity Chromatography

-

Probe Synthesis (The Critical First Step):

-

Rationale: To create an effective probe, a linker and an affinity tag (e.g., biotin) must be attached to the isoxazole core at a position that does not disrupt its binding to the target.[14]

-

Method: Conduct preliminary Structure-Activity Relationship (SAR) studies. Synthesize a small library of analogs where different positions on the isoxazole ring and its substituents are modified. The position found to be least sensitive to modification for retaining biological activity is the ideal point for linker attachment.

-

-

Cell Lysate Preparation:

-

Method: Culture relevant cells (e.g., a cancer cell line for an anti-proliferative compound) and harvest. Lyse the cells using a mild, non-denaturing detergent buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to release proteins while maintaining their native conformation. Clarify the lysate by centrifugation to remove cellular debris.

-

-

Incubation and Capture:

-

Method: Incubate the biotinylated isoxazole probe with the cell lysate for 1-4 hours at 4°C to allow for binding equilibrium. As a critical control, incubate a parallel lysate sample with an "inactive" isoxazole analog or biotin alone to identify non-specific binders. Following incubation, add streptavidin-coated magnetic beads to capture the probe-protein complexes.[10]

-

-

Washing and Elution:

-

Method: Perform a series of stringent washes with the lysis buffer to remove proteins that are non-specifically bound to the beads. Elute the specifically bound proteins by boiling the beads in SDS-PAGE loading buffer.

-

-

Identification by Mass Spectrometry:

Label-Free Methods: Drug Affinity Responsive Target Stability (DARTS)

Causality: This technique leverages the biophysical principle that the binding of a small molecule to a protein can stabilize the protein's structure, making it more resistant to cleavage by proteases.[14] It has the significant advantage of using the isoxazole compound in its native, unmodified state.

Workflow: DARTS

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) method.

Experimental Protocol: DARTS

-

Lysate Preparation:

-

Method: Prepare a native protein lysate as described for affinity chromatography.

-

-

Compound Treatment:

-

Method: Divide the lysate into at least two aliquots. Treat one with the isoxazole compound (at a concentration known to be bioactive, e.g., 10x EC50) and the other with the vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.[15]

-

-

Protease Digestion:

-

Analysis and Identification:

-

Method: Stop the digestion by adding SDS-PAGE loading buffer and boiling. Run the samples on an SDS-PAGE gel. A protein that is stabilized by the isoxazole compound will appear as a more prominent band in the treated lane compared to the control lane. Excise this band and identify the protein via LC-MS/MS.[10]

-

Chapter 3: Target Validation and Interaction Characterization

Biophysical Confirmation of Direct Binding

Causality: Biophysical methods provide direct, quantitative evidence of a molecular interaction, allowing for the precise measurement of binding affinity (how tightly the compound binds) and kinetics (the rates of binding and dissociation).

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip when molecules bind or dissociate. It is a real-time, label-free technique.

-

Methodology:

-

Covalently immobilize the purified recombinant target protein onto the sensor chip surface.

-

Flow a series of increasing concentrations of the isoxazole compound in solution across the chip surface.

-

Monitor the binding response in real-time to measure the association rate (k_on).

-

Replace the compound solution with buffer and monitor the dissociation of the compound to measure the dissociation rate (k_off).

-

Calculate the equilibrium dissociation constant (K_D = k_off / k_on), a direct measure of binding affinity.

-

Biochemical Functional Assays

Causality: If the identified target is an enzyme, a kinase, or a receptor, it is crucial to demonstrate that the binding of the isoxazole compound modulates its function.[11]

Experimental Protocol: Enzyme Inhibition Assay (for enzymatic targets)

-

Principle: To measure the effect of the isoxazole compound on the catalytic activity of its target enzyme.

-

Methodology:

-

Set up a reaction containing the purified target enzyme, its specific substrate, and an appropriate buffer system. The substrate should be one that produces a detectable signal (e.g., colorimetric, fluorescent) upon conversion to product.

-

Add the isoxazole compound across a range of concentrations (e.g., a 10-point, 3-fold serial dilution).

-

Measure the rate of product formation over time using a plate reader.

-

-

Data Analysis:

-

Plot the enzyme activity against the logarithm of the isoxazole compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value—the concentration of the compound required to inhibit 50% of the enzyme's activity.[17]

-

Further mechanistic studies (e.g., Michaelis-Menten kinetics at varying substrate concentrations) can determine the mode of inhibition (competitive, non-competitive, etc.).[11]

-

| Validation Technique | Information Gained | Key Parameter(s) |

| Surface Plasmon Resonance (SPR) | Direct binding confirmation, binding strength, kinetics | K_D (Affinity), k_on, k_off |

| Isothermal Titration Calorimetry (ITC) | Direct binding confirmation, thermodynamics | K_D (Affinity), ΔH, ΔS |

| Enzyme Inhibition Assay | Functional modulation of an enzyme target | IC50 (Potency) |

| Cellular Thermal Shift Assay (CETSA) | Target engagement in a cellular environment | Thermal stabilization profile |

Chapter 4: Elucidating the Pathway and Linking to Phenotype

With a validated target in hand, the final phase is to connect this specific molecular interaction to the broader cellular signaling pathways and, ultimately, to the observed biological phenotype (e.g., cancer cell death, reduction in inflammatory markers).

Causality: A drug's effect is rarely confined to its immediate target. Understanding the downstream signaling cascade is essential for predicting efficacy and potential off-target effects.

Illustrative Signaling Pathway Modulation

Caption: A hypothetical pathway showing an isoxazole compound inhibiting a target kinase.

Experimental Protocol: Western Blotting for Pathway Analysis

-

Principle: To quantify changes in the expression or post-translational modification (e.g., phosphorylation) of key proteins within a signaling pathway following treatment with the isoxazole compound.

-

Methodology:

-

Treat cultured cells with the isoxazole compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific to the target protein and key downstream pathway components (e.g., phospho-specific antibodies).

-

Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Interpretation: A decrease in the phosphorylation of a downstream substrate would provide strong evidence that the compound is inhibiting its target in a cellular context.

-

Experimental Protocol: Reporter Gene Assay

-

Principle: To quantitatively measure the activity of a transcription factor that is regulated by the signaling pathway of interest.

-

Methodology:

-

Use a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for a key transcription factor in the pathway.

-

Treat the cells with the isoxazole compound.

-

Lyse the cells and measure the activity of the reporter protein (e.g., luminescence).

-

Interpretation: Inhibition of the pathway by the isoxazole compound would lead to a dose-dependent decrease in reporter gene expression.

-

Conclusion: An Integrated and Authoritative Approach

The investigation into the mechanism of action for isoxazole-based compounds is a journey from broad observation to molecular precision. The diverse biological activities of this chemical class underscore their therapeutic potential, while also highlighting the necessity of a rigorous and systematic approach to understanding their function.[1][9] By integrating affinity-based and label-free target identification methods with robust biophysical, biochemical, and cellular validation assays, researchers can build a self-validating case for a compound's MoA. This comprehensive understanding is the bedrock upon which the next generation of isoxazole-based therapeutics will be built, transforming promising hits into rationally designed and highly effective medicines.[18][19]

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central.

- Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.

- Target Identification and Validation (Small Molecules). University College London.

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PubMed Central.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.

- Small-molecule Target and Pathway Identific

- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.

- Synthesis, Characterization And Biological Activity Of Isoxazole Deriv

- Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox).

- Mechanism of Action (MOA).

- Advances in isoxazole chemistry and their role in drug discovery. PubMed Central.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi

- Experimental Methods for Identifying Drug-Drug Interactions.

- Potential activities of isoxazole deriv

- Known experimental techniques to identify drug targets.

- Drug Mechanism of Action Analysis Services.

- Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed.

- The Art of Finding the Right Drug Target: Emerging Methods and Str

- Biologically-active isoxazole-based drug molecules.

- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv

- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential activities of isoxazole derivatives [wisdomlib.org]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 17. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 18. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Preliminary Biological Screening of 4-(2-Chlorophenyl)-3-methylisoxazol-5-amine

Abstract

This technical guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 4-(2-Chlorophenyl)-3-methylisoxazol-5-amine. The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. Given the paucity of public-domain data on this specific molecule, this document outlines a structured, multi-phase screening strategy designed to efficiently characterize its cytotoxic profile and explore its potential therapeutic value. We provide detailed, field-proven protocols for cytotoxicity assessment, antimicrobial susceptibility testing, and preliminary anticancer screening. The causality behind experimental choices is elucidated, and methodologies are presented as self-validating systems complete with necessary controls. This guide is intended for researchers, scientists, and drug development professionals seeking to initiate a robust preliminary investigation into this promising chemical entity.

Compound Profile and Safe Handling

Physicochemical Properties

A foundational understanding of the test compound is paramount before commencing any biological screening.

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| Synonyms | 4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine | [4] |

| CAS Number | 924871-30-7 | [4] |

| Molecular Formula | C₁₀H₉ClN₂O | [4] |

| Molecular Weight | 208.64 g/mol | [5] |

| Appearance | Solid (Assumed) | - |

| Solubility | To be determined (Recommend DMSO for stock) | - |

Safety and Handling Precautions

While specific toxicity data for this compound is not available, data from structurally related compounds, such as 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride and its carboxylic acid analog, indicate potential hazards[6][7]. The following precautions are mandatory:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Do not ingest or allow contact with skin and eyes[6].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere[6].

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national hazardous waste regulations.

A Phased Approach to Preliminary Screening

A tiered or phased screening approach is a strategic imperative in early-stage drug discovery. It maximizes resource efficiency by eliminating compounds with unfavorable toxicity profiles early and prioritizes those with promising activity for more complex and costly assays. This guide proposes a three-phase cascade: foundational cytotoxicity, targeted antimicrobial screening, and exploratory anticancer evaluation.

Caption: A logical workflow for the preliminary biological screening cascade.

Phase 1: Foundational Cytotoxicity Screening

Objective: To determine the intrinsic cytotoxicity of the compound against a representative normal, non-cancerous cell line. This establishes a therapeutic window and informs the concentration range for subsequent targeted assays[8][9].

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals[10].

Materials:

-

Human fibroblast cell line (e.g., MRC-5)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (Test Compound)

-

Dimethyl sulfoxide (DMSO, vehicle)

-

MTT solution (5 mg/mL in PBS)

-

Doxorubicin (Positive Control)

-

96-well microplates

-

Microplate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of two-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare similar dilutions for the positive control.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO at the highest concentration used) and untreated control wells.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Template for Presentation of Cytotoxicity Data

| Compound | Test Cell Line | IC₅₀ (µM) |

|---|---|---|

| 4-(2-Cl-Ph)-3-Me-Isox-5-amine | MRC-5 | [Insert Data] |

| Doxorubicin (Control) | MRC-5 | [Insert Data] |

Phase 2: Targeted Antimicrobial Activity Screening

Rationale: Isoxazole derivatives have been widely reported to possess significant antibacterial and antifungal activities[2][11][12]. Therefore, screening against a panel of pathogenic microbes is a logical next step.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[13].

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test Compound and standard antibiotics (e.g., Vancomycin, Ciprofloxacin)

-

96-well microplates

-

0.5 McFarland standard

Step-by-Step Methodology:

-

Inoculum Preparation: Suspend microbial colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[14].

-

Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth to create a concentration gradient (e.g., 64 µg/mL to 0.5 µg/mL)[14].

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum only), and a sterility control (broth only)[14].

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed[13].

Data Presentation

Summarize the results in a clear, tabular format for easy comparison.

Table 3: Template for Presentation of MIC Data

| Test Microorganism | Gram Stain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |

|---|---|---|---|

| S. aureus | Positive | [Insert Data] | [Insert Data for Vancomycin] |

| E. coli | Negative | [Insert Data] | [Insert Data for Ciprofloxacin] |

| C. albicans | N/A | [Insert Data] | [Insert Data for Fluconazole] |

Phase 3: Exploratory Anticancer Screening

Rationale: The inhibition of cancer cell proliferation is another hallmark activity of the isoxazole scaffold, making this an important exploratory avenue[15][16].

Protocol: Anticancer Cell Viability Assay

The protocol is analogous to the MTT assay described in Phase 1 but is performed on a panel of human cancer cell lines to identify potential selective anticancer activity.

Step-by-Step Methodology:

-

Select Cell Lines: Choose a diverse panel of cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical)).

-

Execute Assay: Follow the same steps as the MTT protocol (Section 3.1), seeding the respective cancer cells and treating them with a range of concentrations of the test compound.

-

Analyze Data: Calculate the IC₅₀ value for each cancer cell line. A compound is considered promising if it shows potent activity against cancer cells and significantly lower activity against the normal cells from Phase 1 (a high therapeutic index).

Context: Hypothetical Mechanism of Action

While a full mechanism of action (MOA) study is beyond the scope of preliminary screening, it is useful to consider potential targets. Many anticancer drugs function by inhibiting signaling pathways crucial for cell proliferation and survival. The diagram below illustrates a generic kinase signaling pathway that is often dysregulated in cancer and represents a plausible target class for novel inhibitors.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the test compound.

Summary and Future Directions

This guide provides a systematic, three-phase workflow for the preliminary biological screening of this compound. By first establishing a baseline cytotoxicity profile, researchers can make informed decisions about advancing the compound into more specific antimicrobial and anticancer assays. Positive "hits" from this cascade would warrant further investigation, including:

-

Mechanism of Action (MOA) studies: To identify the specific molecular target(s).

-

Lead Optimization: To synthesize analogs with improved potency and reduced toxicity.

-

In Vivo Studies: To evaluate efficacy and safety in animal models.

This structured approach ensures that resources are used judiciously while thoroughly assessing the therapeutic potential of this novel isoxazole derivative.

References

- Al-Ghamdi, S., Al-Otaibi, L., Alfaisal, A., Al-Oqaili, A., & Al-Harbi, S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

-

Li, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis. [Link]

-

ResearchGate. (n.d.). In vitro Screening Systems. Retrieved from [Link]

-

Musiop, M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Microbial Pathogenesis. [Link]

-

baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Raje Urs, H. C., Sharath, N., & Jyothi, K. (2017). Biological Evaluation of Newly Synthesized Isoxazole Derivatives. Der Chemica Sinica. [Link]

-

Patel, H. S., et al. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences. [Link]

-

Dias, D. A., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules. [Link]

-

Aarjane, M., et al. (2020). Synthesis and biological evaluation of novel isoxazole derivatives from acridone. Archiv der Pharmazie. [Link]

-

PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. imedpub.com [imedpub.com]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. 4-(4-CHLOROPHENYL)-3-METHYLISOXAZOL-5-AMINE [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 9. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 12. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. benchchem.com [benchchem.com]

The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery - An In-depth Guide to Structure-Activity Relationships

Introduction: The Enduring Appeal of the Isoxazole Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a testament to this principle, earning its status as a "privileged scaffold".[1][2] Its prevalence in a wide array of biologically active molecules, from approved pharmaceuticals to cutting-edge clinical candidates, underscores its significance.[3][4][5] The isoxazole moiety is not merely a passive structural component; its unique electronic properties and capacity for diverse non-covalent interactions, including hydrogen bonding and π-π stacking, allow it to profoundly influence the pharmacokinetic and pharmacodynamic profiles of a molecule.[1] This versatility has led to the development of isoxazole-containing compounds across a remarkable spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][5][6]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of isoxazole analogs. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between structural modifications and biological outcomes. We will delve into the rationale behind synthetic strategies and the design of robust experimental protocols for biological evaluation, equipping researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this remarkable scaffold.

Core Principles of Isoxazole SAR: A Tale of Substituents and Scaffolds

The biological activity of isoxazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. The isoxazole ring itself offers three potential points for substitution (positions 3, 4, and 5), and the strategic placement of various functional groups can dramatically alter a compound's potency, selectivity, and metabolic stability.

A recurring theme in the SAR of isoxazole analogs is the profound impact of aromatic substituents at the 3- and 5-positions. The electronic nature of these aryl groups is a critical determinant of activity. For instance, in the context of anticancer agents, the presence of electron-withdrawing groups such as halogens (e.g., -F, -Cl) or a trifluoromethyl (-CF3) group on the phenyl ring often correlates with enhanced cytotoxicity.[7][8] Conversely, electron-donating groups like methoxy (-OCH3) substituents have also been shown to enhance anticancer activity in certain contexts, highlighting the nuanced and target-dependent nature of these relationships.[9]

The linkage between the isoxazole core and its appended functionalities also plays a pivotal role. The choice of linker can influence the molecule's overall conformation, flexibility, and ability to engage with its biological target. This is a key consideration in the design of multi-targeted agents or in optimizing pharmacokinetic properties.

Anticancer Activity of Isoxazole Analogs: A Focus on Apoptosis Induction

A significant body of research has focused on the development of isoxazole derivatives as potent anticancer agents.[2][6][10] One of the primary mechanisms through which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[4][5][11][12] Apoptosis is a tightly regulated process involving a cascade of signaling events that culminate in the dismantling of the cell. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, a family of proteases that execute the final stages of cell death.[3][9][13]

The following Graphviz diagram illustrates a simplified intrinsic apoptosis signaling pathway, a common target of isoxazole-based anticancer agents.

Caption: Intrinsic apoptosis pathway induced by an isoxazole analog.

As depicted, many isoxazole derivatives function by modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[11] This disruption of the mitochondrial membrane potential leads to the release of cytochrome c, which in turn triggers the activation of a cascade of caspases, ultimately leading to apoptotic cell death.[4][9]

The following table summarizes the structure-activity relationship of a series of 3,5-diaryl isoxazole analogs and their cytotoxic activity against various cancer cell lines.

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| 26 | 4-Cl | 3,4,5-(OCH3)3 | PC3 (Prostate) | 3.15 | [7][8] |

| 27 | 4-F | 3,4,5-(OCH3)3 | PC3 (Prostate) | 4.20 | [7][8] |

| 28 | 4-Br | 3,4,5-(OCH3)3 | PC3 (Prostate) | 3.85 | [7][8] |

| 29 | 4-CH3 | 3,4,5-(OCH3)3 | PC3 (Prostate) | 5.50 | [7][8] |

| 7c | 4-F-Ph | 4-OCH3-Ph | A549 (Lung) | 0.45 | [14] |

| 7g | 4-Cl-Ph | 4-OCH3-Ph | A549 (Lung) | 0.30 | [14] |

| 7l | 4-F-Ph | 4-N(CH3)2-Ph | A549 (Lung) | 0.62 | [14] |

| 7n | 4-Cl-Ph | 4-N(CH3)2-Ph | A549 (Lung) | 0.38 | [14] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

A prevalent and versatile method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine hydrochloride.[8][11][14][15][16][17] The following protocol provides a detailed, step-by-step methodology for the synthesis of a representative 3,5-diaryl isoxazole.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Rationale: The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone backbone of the chalcone. The use of a strong base like NaOH or KOH facilitates the deprotonation of the ketone, which then acts as a nucleophile, attacking the aldehyde.

-

Procedure:

-

In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.

-

While stirring at room temperature, add an aqueous solution of sodium hydroxide (40%) dropwise.

-

Continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the purified chalcone.[15][16][17]

-

Step 2: Isoxazole Formation (Cyclization)

-

Rationale: Hydroxylamine hydrochloride, in the presence of a base, reacts with the chalcone to form an oxime intermediate. Subsequent intramolecular cyclization and dehydration yield the stable isoxazole ring. The choice of a base like sodium acetate provides the necessary basicity to facilitate the reaction without being overly harsh, which could lead to side products. Refluxing in ethanol provides the thermal energy required for the reaction to proceed at a reasonable rate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is the crude isoxazole derivative.

-

Filter the solid, wash with water, and purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 3,5-diaryl isoxazole.[8][11][14][15]

-

The following Graphviz diagram illustrates the general workflow for the synthesis of 3,5-diaryl isoxazoles.

Caption: General workflow for the synthesis of 3,5-diaryl isoxazoles.

Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4][7][15][18]

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized isoxazole analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.[1][4][7][15][18]

-

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The insights gained from extensive SAR studies have provided a roadmap for the rational design of isoxazole analogs with enhanced potency and selectivity. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for biological screening. As our understanding of the molecular basis of diseases deepens, the targeted design of isoxazole derivatives that modulate specific signaling pathways holds immense promise for the development of next-generation therapies. The integration of computational modeling and in silico screening will further accelerate the identification of promising lead compounds, solidifying the isoxazole ring's position as a cornerstone of medicinal chemistry for years to come.

References

- Aissa, I., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427.

- Gambari, R., et al. (2015). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Reports, 34(3), 1493-1500.

- Garg, M., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.

- Gokcen, T., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 45(4), 1163-1176.

- Hawash, M. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.

- Karim, C. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Reviews.

- Kamal, A., et al. (2010). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. European Journal of Medicinal Chemistry, 45(9), 3924-3937.

- Kumar, V., et al. (2012). Synthesis and evaluation of indole-containing 3,5-diarylisoxazoles as potential pro-apoptotic antitumour agents. European Journal of Medicinal Chemistry, 51, 249-258.

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 18, 2026, from [Link]

- Suneel Kumar, K., et al. (2011).

-

ResearchGate. (n.d.). SAR of isoxazole based new anticancer drugs. Retrieved January 18, 2026, from [Link]

- Al-Malki, J., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1381.

- Manap, M., et al. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. Apoptosis, 22(7), 949-961.

- Singh, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909-4935.

- Abdel-Maksoud, M. S., et al. (2024).

-

ResearchGate. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved January 18, 2026, from [Link]

- Jose, J., et al. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 11(4), 853-858.

Sources

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. impactfactor.org [impactfactor.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and evaluation of indole-containing 3,5-diarylisoxazoles as potential pro-apoptotic antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 14. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. ajrconline.org [ajrconline.org]

- 18. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Multi-Pronged Strategy for the Deconvolution of Novel Biological Targets for 4-(2-Chlorophenyl)-3-methylisoxazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. However, for many derivatives, such as 4-(2-Chlorophenyl)-3-methylisoxazol-5-amine, the precise molecular targets remain unelucidated. The identification of these targets is a critical step in translating a bioactive compound into a viable therapeutic candidate, providing a mechanistic rationale for its efficacy and potential toxicities. This technical guide presents a comprehensive, multi-pronged strategy for the robust identification and validation of novel biological targets for this compound. Moving beyond a single methodology, we advocate for an integrated workflow that combines in silico prediction with orthogonal, unbiased experimental approaches including chemical proteomics and phenotypic target deconvolution. Each phase is designed to be self-validating, incorporating rigorous controls to ensure the generation of high-confidence candidate targets, culminating in biophysical validation of the direct molecular interaction.

Introduction: The Rationale for Target Discovery